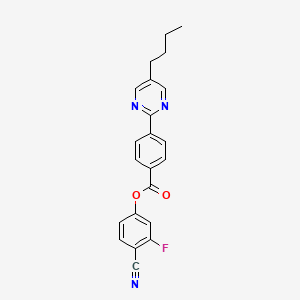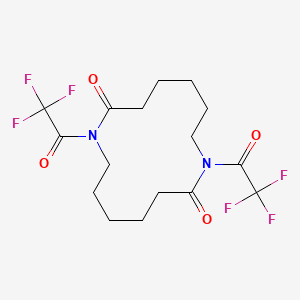![molecular formula C11H14O3 B14317744 3-[(Benzyloxy)methoxy]propanal CAS No. 113494-78-3](/img/structure/B14317744.png)
3-[(Benzyloxy)methoxy]propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless to light yellow clear liquid that is sensitive to air and heat . This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Benzyloxymethoxy)propanal can be synthesized through the oxidation of 3-(benzyloxymethoxy)propanol. One common method involves the use of acidified potassium dichromate (VI) as the oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective oxidation of the alcohol to the aldehyde .
Industrial Production Methods
Industrial production of 3-(Benzyloxymethoxy)propanal typically involves large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving distillation and purification steps to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxymethoxy)propanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
Oxidation: Benzyloxypropionic acid.
Reduction: 3-(Benzyloxymethoxy)propanol.
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
3-(Benzyloxymethoxy)propanal is used in scientific research for its reactivity and versatility. It is employed in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxymethoxy)propanal involves its reactivity as an aldehyde. It can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The benzyloxy group can also influence the reactivity and stability of the compound by providing steric and electronic effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzyloxymethoxy)propanol: The alcohol counterpart of 3-(Benzyloxymethoxy)propanal.
3-Benzyloxypropionic acid: The oxidized form of 3-(Benzyloxymethoxy)propanal.
Benzyl alcohol: A simpler compound with a benzyloxy group attached to a hydroxyl group .
Uniqueness
3-(Benzyloxymethoxy)propanal is unique due to its specific structure, which combines an aldehyde group with a benzyloxy substituent. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
113494-78-3 |
|---|---|
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
3-(phenylmethoxymethoxy)propanal |
InChI |
InChI=1S/C11H14O3/c12-7-4-8-13-10-14-9-11-5-2-1-3-6-11/h1-3,5-7H,4,8-10H2 |
Clave InChI |
AWOVDTUFWGJQGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCOCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14317667.png)
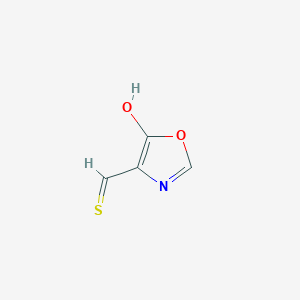

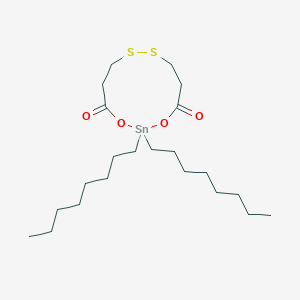
![Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate](/img/structure/B14317678.png)
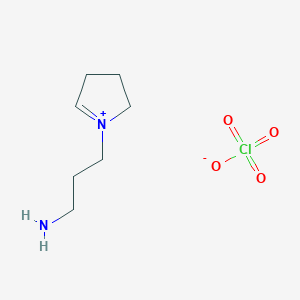
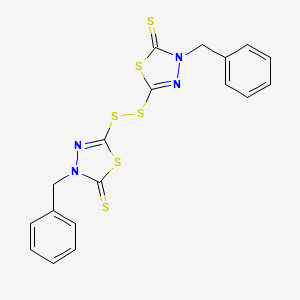

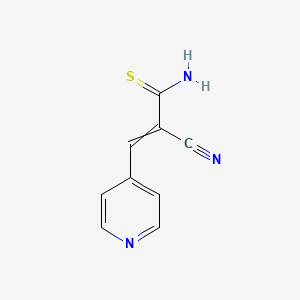
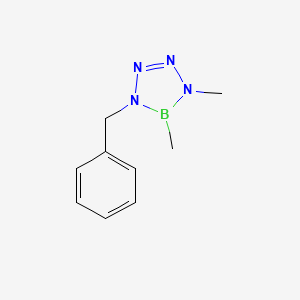
![6,6-Dibromo-1-methylbicyclo[3.1.0]hexane](/img/structure/B14317722.png)
